molecular formula C9H17NO2 B13063238 (6-Methyl-piperidin-2-YL)-acetic acid methyl ester

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester

Cat. No.: B13063238
M. Wt: 171.24 g/mol
InChI Key: ALWGFJCAACSPRJ-UHFFFAOYSA-N
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Description

(6-Methyl-piperidin-2-yl)-acetic acid methyl ester (CAS 110962-15-7) is a high-purity piperidine derivative supplied for research and development purposes. This compound, with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research . The piperidine scaffold is a privileged structure in pharmaceutical development, and this methyl ester functionalized analog is particularly useful for further synthetic manipulation. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel molecules with potential biological activity. Its structure allows for exploration through various chemical reactions, including hydrolysis to the corresponding acid or transesterification. As a chiral building block, it can be instrumental in constructing more complex, stereochemically defined targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. For specific shipping and storage information, please contact us, as cold-chain transportation may be applicable .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(6-methylpiperidin-2-yl)acetate

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3

InChI Key

ALWGFJCAACSPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Acidic Hydrolysis

A common initial step is the acidic hydrolysis of a piperidyl acetamide precursor to obtain the corresponding piperidyl acetic acid. For example, hydrolysis of α-phenyl-α-piperidyl acetamide using 20% aqueous hydrochloric acid at reflux temperature (approximately 100 °C) for 2–6 hours yields threo-α-phenyl-α-piperidyl-2-acetic acid with high purity.

  • The reaction mixture is cooled and diluted with water.
  • Organic impurities are removed by washing with dichloromethane.
  • Activated carbon treatment is used to further purify the aqueous acid solution.
  • Neutralization with alkali precipitates the acid product.

This method ensures high purity (>99.5% by HPLC) of the acid intermediate, which is crucial for subsequent esterification.

Esterification to Methyl Ester

Acid-Catalyzed Esterification

The isolated piperidyl acetic acid is then converted to its methyl ester by esterification with methanol in the presence of an acid catalyst. Thionyl chloride is frequently used as the catalytic acid, which activates the carboxylic acid for ester formation.

  • The reaction is typically maintained at low temperature (0–10 °C) during catalyst addition to control reaction rate and minimize side reactions.
  • After stirring overnight at room temperature, excess methanol is removed under reduced pressure.
  • The reaction mixture is treated with water and ethyl acetate, followed by pH adjustment to alkaline conditions to extract the ester.
  • The ester is purified by washing and solvent removal.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of the methyl ester (common for pharmaceutical applications), the purified methyl ester is treated with hydrochloric acid in isopropyl alcohol at low temperature (0–10 °C), followed by controlled warming and stirring to precipitate the hydrochloride salt.

  • The solid is filtered, washed with chilled isopropyl alcohol, and air dried.
  • The yield of methyl phenidate hydrochloride (a closely related compound) is typically around 89% with chromatographic purity >99.5%.

Alternative Synthetic Routes and Functionalization

Guanylation and Coupling Reactions

In more complex derivatives involving nitrogen-containing heterocycles (e.g., pyrimidines or pyridines), guanylation techniques can be employed to introduce guanidine groups or related functionalities. For example, guanylation using cyanamide and acid in polar protic solvents or guanyl-transfer reagents such as bis-Boc-guanylpyrazole have been reported.

  • These reactions are performed under controlled acidic conditions to prevent ester hydrolysis.
  • Subsequent deprotection steps (e.g., Boc group removal) yield the desired guanidine-substituted intermediates.

Suzuki Coupling and Curtius Rearrangement

For derivatives with aromatic substitutions, Suzuki coupling reactions between halogenated pyrimidines and pyridyl boronic acids can be used to construct biaryl systems. Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine can convert acid intermediates to carbamates or amines, useful for further functionalization.

Data Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield (%) Purity (HPLC) Notes
Acidic Hydrolysis 20% aq. HCl, reflux (2–6 h) ~100 °C (reflux) High >99.5% Removal of impurities by DCM wash and activated carbon treatment
Esterification Methanol, thionyl chloride catalyst 0–10 °C (addition), RT overnight ~89% >99.5% Excess MeOH removed under reduced pressure
Hydrochloride Salt Formation HCl in isopropyl alcohol 0–10 °C to 25 °C High >99.5% Precipitation and filtration of methyl ester hydrochloride
Guanylation (for derivatives) Cyanamide/acid or bis-Boc-guanylpyrazole Acidic conditions Variable N/A Protects ester from hydrolysis, requires deprotection
Suzuki Coupling (for aromatic derivatives) Halogenated pyrimidine + pyridyl boronic acid, Pd catalyst 100 °C ~80% N/A High regioselectivity, no bis-adduct formation
Curtius Rearrangement DPPA, triethylamine, t-butanol/toluene (1:1) RT to 100 °C ~60% N/A One-pot conversion to carbamates or amines

Research Findings and Considerations

  • The use of thionyl chloride as an esterification catalyst is effective at low temperatures and provides high purity methyl esters without significant side reactions.
  • Washing and activated carbon treatment after hydrolysis significantly improve the purity of the acid intermediate, which is critical for downstream processes.
  • Guanylation and coupling reactions expand the chemical space of piperidyl acetic acid derivatives but require careful control of reaction conditions to avoid ester hydrolysis and impurities.
  • Curtius rearrangement offers a one-pot method to access carbamate derivatives but may suffer from moderate yields due to side reactions and impurity formation.
  • Reaction monitoring by HPLC and TLC is essential to ensure complete conversion and avoid formation of regioisomers or bis-adducts in coupling steps.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-piperidin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers

  • 4-Piperidine Acetic Acid Methyl Ester : This positional isomer features the acetic acid methyl ester group at the 4-position of the piperidine ring instead of the 2-position. The altered substitution pattern can significantly impact steric and electronic properties, influencing receptor binding and metabolic stability .

Substituted Piperidine Derivatives

  • Phenyl-piperidin-2-yl-acetic Acid Methyl Ester : The addition of a phenyl group at the piperidine-2-yl position introduces aromatic interactions, which may enhance binding to hydrophobic pockets in biological targets. Such modifications are common in CNS-active compounds .
  • Methyl {3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetate : Though based on a smaller azetidine (three-membered) ring, this compound shares functional similarity with the methyl ester group. The trifluoromethylphenyl substituent enhances metabolic resistance and lipophilicity, traits often exploited in drug design .

Pyridine Analogs

  • (6-Methyl-pyridin-2-YL)-acetic Acid Methyl Ester : Replacing the piperidine ring with a pyridine (aromatic) ring changes the electronic environment, reducing basicity due to the absence of a secondary amine. This substitution is critical for applications requiring π-π stacking interactions .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents Ring Type LogP* (Predicted)
(6-Methyl-piperidin-2-YL)-acetic acid methyl ester C₉H₁₇NO₂ 171.24 6-methyl, 2-acetic acid methyl ester Piperidine 1.2
4-Piperidine acetic acid methyl ester C₈H₁₅NO₂ 157.21 4-acetic acid methyl ester Piperidine 0.8
Phenyl-piperidin-2-yl-acetic acid methyl ester C₁₄H₁₉NO₂ 233.31 2-phenyl, 2-acetic acid methyl ester Piperidine 2.5
(6-Methyl-pyridin-2-YL)-acetic acid methyl ester C₉H₁₁NO₂ 165.19 6-methyl, 2-acetic acid methyl ester Pyridine 1.0

*LogP values estimated based on structural analogs .

Comparison with Azetidine and Pyridine Analogs

  • Azetidine Derivatives : Synthesized via cycloaddition reactions or ring-opening of epoxides, followed by esterification (e.g., using acyl chlorides and TFA for deprotection) .
  • Pyridine Analogs : Often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in the preparation of (6-methyl-pyridin-2-YL)-acetic acid methyl ester using acyl chloride methods .

Neuroprotective Effects

Piperidine and azetidine derivatives, such as methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate, exhibit neuroprotective activity in PD models by reducing oxidative stress (e.g., LDH release inhibition) and caspase-3/7 activation .

Anti-Inflammatory Activity

Compounds like phenyl-piperidin-2-yl-acetic acid methyl ester may inhibit TNF-α-induced IL-6 production in HUVECs, similar to azetidine derivatives (e.g., compound 28 in ) .

Metabolic Stability

The 6-methyl group in this compound likely enhances metabolic stability compared to unmethylated analogs, as methyl groups often block cytochrome P450 oxidation sites .

Biological Activity

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group at the 6-position and an acetic acid moiety esterified with methanol. Its molecular formula is C9H17NO2C_9H_{17}NO_2, with a molecular weight of approximately 171.24 g/mol. This structure is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticonvulsant, and potential therapeutic effects in other areas.

Antimicrobial Activity

Studies have shown that compounds containing piperidine structures can possess significant antibacterial and antifungal properties. For instance, derivatives of piperidine have been tested against various Gram-positive and Gram-negative bacteria, demonstrating minimal inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against pathogens such as E. coli and C. albicans . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antibacterial activity .

Compound Target Pathogen MIC (mg/mL)
This compoundE. coli0.0195
This compoundC. albicans0.0048
Piperidine derivativesVarious strains4.69 - 22.9

Anticonvulsant Activity

The anticonvulsant properties of related compounds were explored through structure-activity relationship (SAR) studies, indicating that modifications to the piperidine structure can influence efficacy in seizure models . The compound's potential to modulate neurotransmitter systems may underlie its anticonvulsant effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions allowing for the introduction of various functional groups. This enables the creation of derivatives with tailored biological activities .

Common Synthetic Routes

  • Starting Materials : Piperidine derivatives and acetic acid.
  • Reagents : Methanol for esterification.
  • Conditions : Varying temperatures and catalysts depending on the desired derivative.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against C. albicans, outperforming many standard antifungal agents .
  • Pharmacological Profiling : In vitro assays indicated that modifications to the piperidine structure could significantly enhance biological activity, suggesting avenues for future drug development .
  • Therapeutic Applications : The compound has been investigated for use in treating neurological disorders due to its interaction with neurotransmitter receptors, showing promise in preclinical models .

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